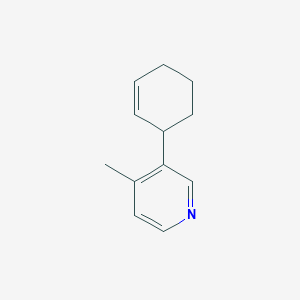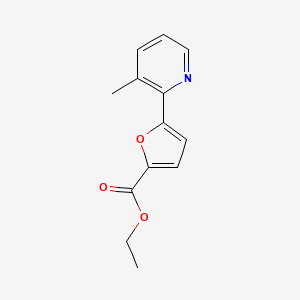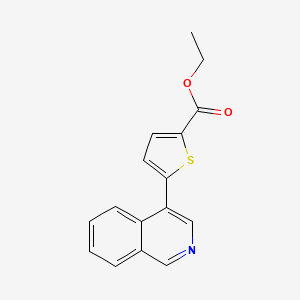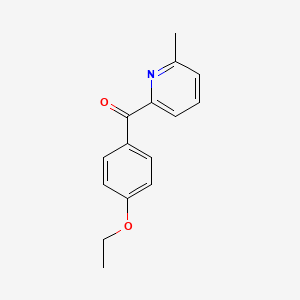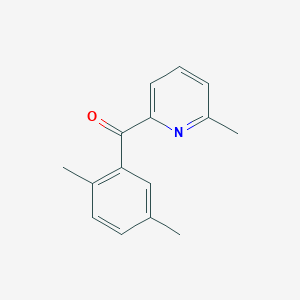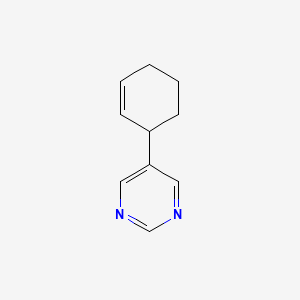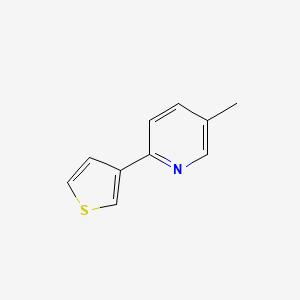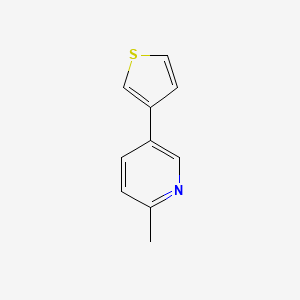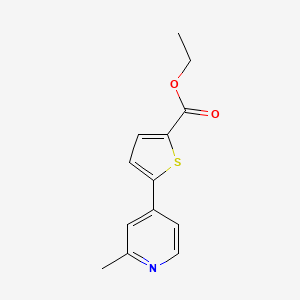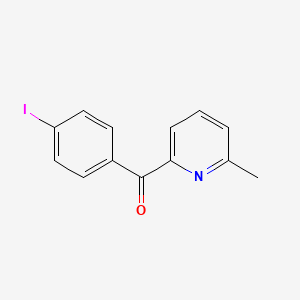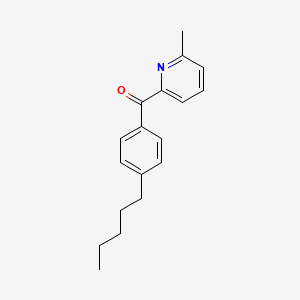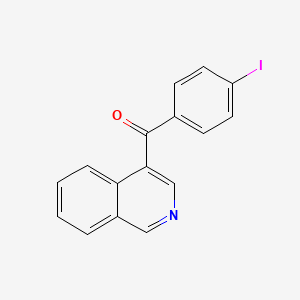
4-(4-Iodobenzoyl)isoquinoline
Übersicht
Beschreibung
4-(4-Iodobenzoyl)isoquinoline is a research chemical with the molecular formula C16H10INO and a molecular weight of 359.16 g/mol . It is not intended for human or veterinary use.
Synthesis Analysis
Isoquinoline synthesis has been greatly developed recently. The construction of the isoquinoline ring with atom- and step-economy has been the focus of intermolecular annulation protocols and intramolecular cyclization in the presence of a variety of catalyst systems . The syntheses of isoquinoline-fused rings are also included .Molecular Structure Analysis
The molecular structure of 4-(4-Iodobenzoyl)isoquinoline consists of a benzene ring fused to a pyridine ring . The density is predicted to be 1.655±0.06 g/cm3 .Chemical Reactions Analysis
Isoquinoline synthesis involves reactions such as palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . Other reactions include sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
4-(4-Iodobenzoyl)isoquinoline has a molecular weight of 359.16 g/mol . The predicted density is 1.655±0.06 g/cm3, and the predicted boiling point is 482.8±25.0 °C .Wissenschaftliche Forschungsanwendungen
Palladium-Catalysed Synthesis
4-(4-Iodobenzoyl)isoquinoline is involved in palladium-catalysed synthesis processes. For instance, a novel palladium-catalysed three-component cascade process using 2-iodobenzoyl chloride or methyl 2-iodobenzoate has been developed to furnish N-substituted 4-methylene-3,4-dihydro-1(2H)-isoquinolin-1-ones in good yield (Grigg et al., 2002).
Antiproliferative Activity
Compounds related to 4-(4-Iodobenzoyl)isoquinoline, such as hexahydrobenzo[f]isoquinolines, synthesized via iodine-catalyzed aza-Prins cyclization, have shown moderate antitumor activities. This highlights the potential of such compounds in the field of cancer research (Figueiredo et al., 2013).
Novel Synthesis Processes
Innovative synthesis methods involving 4-(4-Iodobenzoyl)isoquinoline derivatives have been reported. For example, a straightforward synthesis of 6,10b-diarylhexahydrobenzo[f]isoquinoline via repeated treatment with boron trifluoride etherate demonstrates a novel rearrangement reaction and broadens the scope of application for such compounds (Chang et al., 2010).
Metalation and Nucleophilic Addition
In the reactions of N-Phenethylimides with organolithium reagents, sequential carbophilic addition and N-acyliminium ion cyclization afford substituted isoquinolones, illustrating an efficient approach to access the isoquinoline nucleus. This process shows the versatility of compounds related to 4-(4-Iodobenzoyl)isoquinoline in synthesizing various types of isoquinoline alkaloids (Collado et al., 1997).
Safety And Hazards
Zukünftige Richtungen
Recent advances in isoquinoline synthesis have focused on the construction of the isoquinoline ring with atom- and step-economy, focusing on intermolecular annulation protocols and intramolecular cyclization in the presence of a variety of catalyst systems . The development of novel THIQ analogs with potent biological activity has garnered a lot of attention in the scientific community .
Eigenschaften
IUPAC Name |
(4-iodophenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10INO/c17-13-7-5-11(6-8-13)16(19)15-10-18-9-12-3-1-2-4-14(12)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJZIUCRFDVOEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901279568 | |
| Record name | (4-Iodophenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901279568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Iodobenzoyl)isoquinoline | |
CAS RN |
1187165-73-6 | |
| Record name | (4-Iodophenyl)-4-isoquinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Iodophenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901279568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



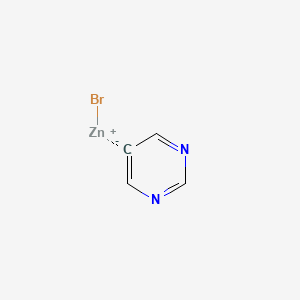
![(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1391966.png)
![2,3-Diiodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391967.png)
